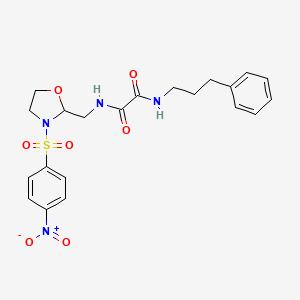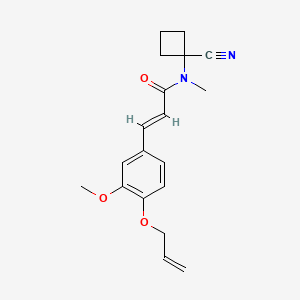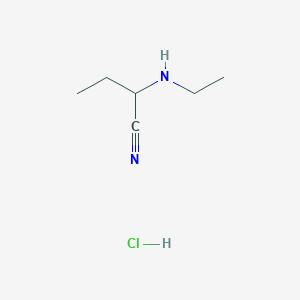![molecular formula C14H15N3O3 B2691663 N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]oxirane-2-carboxamide CAS No. 2411221-25-3](/img/structure/B2691663.png)
N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]oxirane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]oxirane-2-carboxamide is a synthetic compound that features a unique combination of an oxadiazole ring and an oxirane (epoxide) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]oxirane-2-carboxamide typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids. For instance, 3-methyl-1,2,4-oxadiazole can be prepared by cyclizing benzophenone hydrazide with a suitable carboxylic acid derivative under acidic or basic conditions .
-
Attachment of the Phenylethyl Group: : The phenylethyl group can be introduced via nucleophilic substitution reactions. This involves reacting the oxadiazole derivative with a phenylethyl halide under basic conditions to form the desired intermediate .
-
Formation of the Oxirane Group: : The final step involves the formation of the oxirane ring. This can be achieved by reacting the intermediate with an epoxide precursor, such as an epichlorohydrin, under basic conditions to yield the oxirane-2-carboxamide .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The oxadiazole ring can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction of the oxadiazole ring can lead to the formation of amine derivatives.
Substitution: The phenylethyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Epoxide Ring Opening: The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Epoxide Ring Opening: Nucleophiles such as ammonia, primary amines, or alcohols can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring may yield N-oxides, while reduction could produce amine derivatives. Ring-opening of the oxirane group with an amine would result in a β-amino alcohol.
科学的研究の応用
Medicinal Chemistry: This compound may exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: It can be used as a probe to study enzyme mechanisms, particularly those involving epoxide hydrolases.
Drug Development: Due to its unique structure, it can serve as a lead compound for the development of new therapeutic agents targeting specific diseases.
Material Science: The compound’s reactivity can be exploited in the synthesis of novel polymers or materials with specific properties.
作用機序
The mechanism of action of N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]oxirane-2-carboxamide involves its interaction with biological targets such as enzymes or receptors. The oxirane group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity or altering protein function. The oxadiazole ring may interact with specific receptors or enzymes, modulating their activity through non-covalent interactions.
類似化合物との比較
Similar Compounds
N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]acetamide: Similar structure but with an acetamide group instead of an oxirane.
N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]methanamide: Similar structure with a methanamide group.
N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]propionamide: Similar structure with a propionamide group.
Uniqueness
The presence of the oxirane group in N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]oxirane-2-carboxamide distinguishes it from other similar compounds. This group imparts unique reactivity, particularly in forming covalent bonds with nucleophiles, which can be exploited in various chemical and biological applications.
特性
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-15-13(20-17-9)7-11(10-5-3-2-4-6-10)16-14(18)12-8-19-12/h2-6,11-12H,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWKHIPDIZXEHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC(C2=CC=CC=C2)NC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-6-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2691581.png)
![4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2691584.png)
![6-FLUORO-N-[3-(METHYLSULFANYL)PHENYL]-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE](/img/structure/B2691585.png)
![[3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/new.no-structure.jpg)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2691587.png)



![4-methyl-N-[(oxolan-2-yl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B2691595.png)
![4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2691598.png)
![N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B2691599.png)
![N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2691600.png)
![3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2691601.png)

